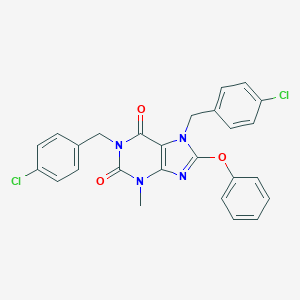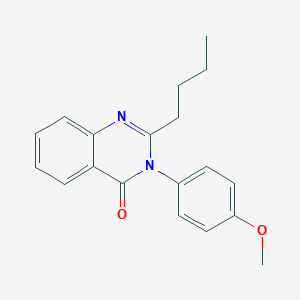![molecular formula C25H21ClN2O4 B295526 4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295526.png)
4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as CPPB, is a chemical compound that has gained a lot of interest in scientific research due to its potential therapeutic applications. CPPB belongs to the class of pyrazolidinedione derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of CPPB is not fully understood. However, it has been suggested that CPPB exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPPB has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
CPPB has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to play a role in the development of various diseases. CPPB has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, CPPB has been shown to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate.
Advantages and Limitations for Lab Experiments
CPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of CPPB in lab experiments. For example, CPPB has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, CPPB has not been extensively studied in vivo, and its safety profile has not been fully established.
Future Directions
There are several future directions for research on CPPB. One area of interest is the development of new methods for synthesizing CPPB with higher yields and improved purity. Another area of interest is the investigation of the safety and efficacy of CPPB in vivo. This could involve studies on animal models to determine the optimal dosage and administration route for CPPB, as well as its potential side effects. Furthermore, the potential use of CPPB in combination with other drugs or therapies for the treatment of various diseases should also be explored.
Synthesis Methods
The synthesis of CPPB involves the reaction of 4-chlorophenoxypropylamine with 3,5-dioxo-1-phenylpyrazolidine-4-carboxylic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with benzaldehyde to form CPPB. The yield of CPPB obtained from this method is approximately 60%.
Scientific Research Applications
CPPB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. CPPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Properties
Molecular Formula |
C25H21ClN2O4 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4E)-4-[[3-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-10-12-21(13-11-19)31-14-5-15-32-22-9-4-6-18(16-22)17-23-24(29)27-28(25(23)30)20-7-2-1-3-8-20/h1-4,6-13,16-17H,5,14-15H2,(H,27,29)/b23-17+ |
InChI Key |
FULFVBATNRBASR-HAVVHWLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)

![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)
